molecular formula C25H34O3 B12386817 Anti-inflammatory agent 77

Anti-inflammatory agent 77

Cat. No.: B12386817
M. Wt: 382.5 g/mol
InChI Key: ISMHVJXICODEBR-CAPFRKAQSA-N
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Description

Anti-inflammatory agent 77 is a synthetic compound known for its potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions, providing relief by inhibiting specific pathways involved in the inflammatory response. This compound has gained significant attention in both medical and scientific communities due to its effectiveness and relatively low side-effect profile compared to other anti-inflammatory agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 77 typically involves a multi-step process. One common method includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 77 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anti-inflammatory agent 77 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in the study of anti-inflammatory mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.

    Medicine: Employed in the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

    Industry: Utilized in the formulation of anti-inflammatory drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of anti-inflammatory agent 77 involves the inhibition of specific enzymes and signaling pathways that mediate the inflammatory response. It primarily targets cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

    Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.

    Aspirin: Another NSAID that irreversibly inhibits cyclooxygenase enzymes, providing anti-inflammatory and analgesic effects.

    Naproxen: An NSAID with a longer duration of action compared to ibuprofen and aspirin.

Uniqueness: Anti-inflammatory agent 77 is unique in its specific inhibition of both COX-1 and COX-2 enzymes, providing a balanced anti-inflammatory effect with fewer gastrointestinal side effects compared to other NSAIDs . Additionally, its synthetic versatility allows for the development of various analogs with enhanced potency and reduced toxicity.

Properties

Molecular Formula

C25H34O3

Molecular Weight

382.5 g/mol

IUPAC Name

(6E)-2-[(3,4-dimethoxyphenyl)methyl]-6-[(2,6,6-trimethylcyclohexen-1-yl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C25H34O3/c1-17-8-7-13-25(2,3)21(17)16-20-10-6-9-19(24(20)26)14-18-11-12-22(27-4)23(15-18)28-5/h11-12,15-16,19H,6-10,13-14H2,1-5H3/b20-16+

InChI Key

ISMHVJXICODEBR-CAPFRKAQSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/2\CCCC(C2=O)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=C2CCCC(C2=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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